5-Methyl-4-nitroisoxazole is a compound that belongs to the class of nitroimidazoles and isoxazoles, which are heterocyclic organic structures containing nitrogen and oxygen in their rings. These compounds have been extensively studied due to their wide range of biological activities, including antimicrobial, antiparasitic, and anti-inflammatory properties. The interest in these compounds is driven by their potential applications in medical and pharmaceutical fields, as well as their use as bioactive molecules in chemical research.
5-Methyl-4-nitroisoxazole comprises a five-membered isoxazole ring with a methyl group at position 5 and a nitro group at position 4. The presence of these electron-withdrawing groups influences the reactivity of the molecule, making it amenable to various chemical transformations. [, ]
Undergoing FVT, 5-methyl-4-nitroisoxazole exhibits interesting rearrangement reactions. Kinetic studies and theoretical calculations suggest that this process proceeds via a furoxan intermediate, eventually yielding 1-cyano-1-nitroacetone. []
In the presence of a chiral-at-metal rhodium(III) catalyst, 5-methyl-4-nitroisoxazole participates in asymmetric vinylogous Michael addition reactions with α,β-unsaturated 2-acyl imidazoles. This reaction provides access to chiral isoxazole derivatives with high enantioselectivity. []
Treatment of 5-methyl-4-nitroisoxazole with hydrazine or its methyl or phenyl derivatives leads to the formation of 4-amino-5-nitro-1H-pyrazoles. Subsequent oxidation of these pyrazoles with hydrogen peroxide yields 4,5-dinitro-1H-pyrazoles. []
5-Methyl-4-nitroisoxazole has been utilized as a key intermediate in the development of a novel and scalable synthesis of the GSK3β inhibitor AZD8926. This process involves a Ziegler-type coupling of a lithiated imidazole derivative with 2-chloro-5-fluoropyrimidine, followed by a series of transformations that ultimately lead to the target molecule. [] This synthetic route addressed safety concerns associated with the hazardous properties of 5-methyl-4-nitroisoxazole. []
5-Methyl-4-nitroisoxazole serves as an effective component in one-pot, four-component domino reactions, leading to the synthesis of novel 5-methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ol derivatives in excellent yields. [] These reactions demonstrate the utility of 5-methyl-4-nitroisoxazole in generating complex molecules efficiently through the simultaneous formation of multiple bonds. []
The mechanism of action of 5-nitroimidazole derivatives, which are closely related to 5-methyl-4-nitroisoxazole, involves the metabolic reduction of the nitro group by microbial metabolism under anaerobic conditions8. This reduction leads to the formation of short-lived cytotoxic products that can damage DNA and other vital cellular components, resulting in the death of the microorganism6. The reduction is typically carried out by low oxidation-reduction potential enzymes such as ferredoxin, which are more prevalent in anaerobic microorganisms6. The cytotoxicity of these compounds is enhanced in the absence of oxygen, making them particularly effective against anaerobic pathogens6.
5-Aryl-1-methyl-4-nitroimidazoles, which share a structural similarity with 5-methyl-4-nitroisoxazole, have shown potent antiparasitic activity against organisms such as Entamoeba histolytica and Giardia intestinalis. For instance, one derivative exhibited lethal activity with an IC50 value significantly lower than that of the standard drug, metronidazole, without increased cytotoxicity1.
Nitrosoimidazoles, analogues of 5-nitroimidazoles, have demonstrated high bactericidal activity against Escherichia coli mutants with defects in DNA repair. These compounds are more bactericidal than their nitro counterparts under both aerobic and anaerobic conditions, suggesting that the reduced nitro group is crucial for activation2.
The 2-nitroimidazol-5-ylmethyl unit has been explored as a prodrug system that can be reductively triggered to release active drugs in hypoxic tissues. This approach could be beneficial for targeting hypoxic tumors or ischemic tissues3.
Isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones, which can be synthesized from compounds related to 5-methyl-4-nitroisoxazole, have been evaluated for their anti-inflammatory activity. These compounds have also been assessed for drug-likeness and molecular properties prediction5.
Novel nitro isoxazole imine imidazole derivatives have been synthesized and shown to possess fungicidal activity. Some of these compounds have demonstrated better activity than the standard drug clotrimazole, indicating their potential as antifungal agents7.
5-Amino-4-nitroisoxazole derivatives have been found to exhibit moderate antibacterial activity. Additionally, dihydroisoxazole derivatives with a phenyl(methyl)sulfonyl group at position 5 have been investigated for their in vitro antiprotozoal activity9 10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: